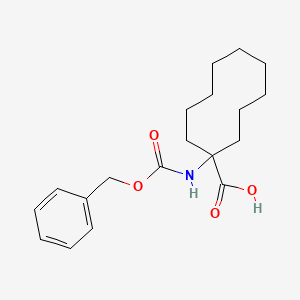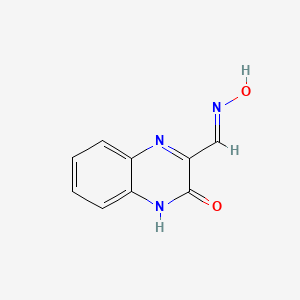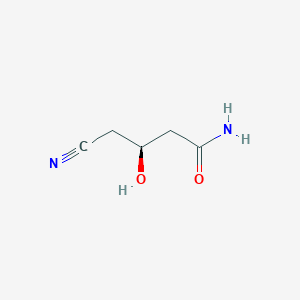
1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a phenylmethoxycarbonylamino group attached to a cyclodecane ring, which also contains a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclodecane Ring: The cyclodecane ring can be synthesized through various methods, including the cyclization of linear alkanes or the reduction of cyclodecanone.
Introduction of the Phenylmethoxycarbonylamino Group: This step involves the reaction of cyclodecane with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Scientific Research Applications
1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxycarbonylamino group can interact with enzymes and receptors, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclooctane-1-carboxylic acid
- Cyclododecane-1-carboxylic acid
- Phenylmethoxycarbonylamino derivatives of other cycloalkanes
Uniqueness
1-(Phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid is unique due to its specific ring size and the presence of both phenylmethoxycarbonylamino and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H27NO4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(phenylmethoxycarbonylamino)cyclodecane-1-carboxylic acid |
InChI |
InChI=1S/C19H27NO4/c21-17(22)19(13-9-4-2-1-3-5-10-14-19)20-18(23)24-15-16-11-7-6-8-12-16/h6-8,11-12H,1-5,9-10,13-15H2,(H,20,23)(H,21,22) |
InChI Key |
FEMUUKZFQVWEJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(CCCC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B13823396.png)





![(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol](/img/structure/B13823438.png)

![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4-(1,1-dimethylethyl)-4,5-dihydrooxazole]](/img/structure/B13823455.png)

![5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid](/img/structure/B13823462.png)

![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13823492.png)
![N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B13823499.png)
